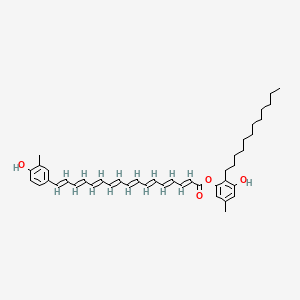
Flexirubin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flexirubin is the parent member of the class of flexirubins obtained by formal condensation of the carboxy group of 17-(4-hydroxy-3-methylphenyl)heptadeca-2,4,6,8,10,12,14,16-octaenoic acid with one of the phenolic hydroxy groups of 2-dodecyl-5-methyl resorcinol.
Applications De Recherche Scientifique
Biological Properties
Flexirubin exhibits several biological activities that make it a compound of interest in research:
- Antioxidant Activity : this compound has demonstrated significant antioxidant properties. Studies have shown that it can effectively scavenge free radicals, which are implicated in various diseases related to oxidative stress. For example, a study utilizing multiple assays (DPPH, H2O2, NO- , O2- −) found that this compound's antioxidant activity is comparable to standard antioxidants like superoxide dismutase (SOD) . This suggests potential therapeutic applications in preventing or treating oxidative stress-related diseases.
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against both bacteria and fungi. In one study, it was effective against Escherichia coli and Bacillus sphaericus, showing promise for use in pharmaceuticals as a natural antimicrobial agent . Additionally, this compound-type pigments have been incorporated into materials to enhance their antibacterial properties .
- Anti-inflammatory Effects : this compound has been noted for its anti-inflammatory activity. In vitro studies have shown that it can reduce inflammation markers, suggesting its potential use in formulations aimed at treating inflammatory conditions .
Pharmaceutical Applications
This compound's unique properties lend themselves to various pharmaceutical applications:
- Natural Colorant : Due to its vibrant color and non-toxic nature, this compound is being explored as a natural dye in pharmaceuticals and cosmetics. This shift towards natural colorants aligns with increasing consumer demand for safer alternatives to synthetic dyes .
- Therapeutic Agent : Given its antioxidant and antimicrobial properties, this compound is being investigated for use in topical formulations for skin conditions. Its potential to promote wound healing has been highlighted in studies involving animal models .
Industrial Applications
This compound's versatility extends into several industrial sectors:
- Food Industry : The pigment's natural origin and safety profile make it an attractive option for food coloring. It can be used to enhance the visual appeal of food products without the adverse effects associated with synthetic dyes .
- Textile Industry : this compound can serve as a sustainable dyeing agent for textiles. Its application could reduce reliance on harmful synthetic dyes and contribute to more environmentally friendly manufacturing processes .
- Cosmetics : The incorporation of this compound into cosmetic formulations is being explored due to its color properties and potential skin benefits. Its antioxidant effects could enhance product efficacy while also appealing to consumers seeking natural ingredients .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Propriétés
Numéro CAS |
54363-90-5 |
|---|---|
Formule moléculaire |
C43H54O4 |
Poids moléculaire |
634.9 g/mol |
Nom IUPAC |
(2-dodecyl-3-hydroxy-5-methylphenyl) (2E,4E,6E,8E,10E,12E,14E,16E)-17-(4-hydroxy-3-methylphenyl)heptadeca-2,4,6,8,10,12,14,16-octaenoate |
InChI |
InChI=1S/C43H54O4/c1-4-5-6-7-8-9-17-20-23-26-29-39-41(45)33-36(2)34-42(39)47-43(46)30-27-24-21-18-15-13-11-10-12-14-16-19-22-25-28-38-31-32-40(44)37(3)35-38/h10-16,18-19,21-22,24-25,27-28,30-35,44-45H,4-9,17,20,23,26,29H2,1-3H3/b12-10+,13-11+,16-14+,18-15+,22-19+,24-21+,28-25+,30-27+ |
Clé InChI |
GFNJWVBJKYYUIN-CMUOTRNOSA-N |
SMILES |
CCCCCCCCCCCCC1=C(C=C(C=C1OC(=O)C=CC=CC=CC=CC=CC=CC=CC=CC2=CC(=C(C=C2)O)C)C)O |
SMILES isomérique |
CCCCCCCCCCCCC1=C(C=C(C=C1OC(=O)/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C2=CC(=C(C=C2)O)C)C)O |
SMILES canonique |
CCCCCCCCCCCCC1=C(C=C(C=C1OC(=O)C=CC=CC=CC=CC=CC=CC=CC=CC2=CC(=C(C=C2)O)C)C)O |
Synonymes |
flexirubins |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















